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Compound of Interest

Compound Name: Mercury telluride

Cat. No.: B084246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the material properties of Mercury Telluride
(HgTe) at cryogenic temperatures, offering a direct comparison with other relevant

semiconductor materials, namely Lead Selenide (PbSe) and Cadmium Telluride (CdTe). The

data presented is supported by experimental findings to assist researchers in selecting

appropriate materials for low-temperature applications.

Overview of Materials
Mercury Telluride (HgTe): A versatile narrow-gap semiconductor, HgTe is distinguished by its

inverted band structure, making it a key material in the study of topological insulators. Its

properties at cryogenic temperatures are of significant interest for applications in quantum

computing, infrared detection, and thermoelectric devices.

Lead Selenide (PbSe): As a narrow-gap semiconductor, PbSe is a well-established

thermoelectric material. Its performance at low temperatures provides a valuable benchmark

for comparison with HgTe in thermoelectric applications.

Cadmium Telluride (CdTe): A wider bandgap semiconductor compared to HgTe and PbSe,

CdTe serves as a contrasting example of a more conventional semiconductor. It is often used

as a substrate or barrier material in HgTe-based quantum well structures.
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Comparative Data of Material Properties at
Cryogenic Temperatures
The following tables summarize key electronic, thermoelectric, and optical properties of HgTe,

PbSe, and CdTe at standard cryogenic temperatures (77 K and 4 K).

Table 1: Electronic Properties
Property

Temperature
(K)

HgTe PbSe CdTe

Electrical

Resistivity

(Ω·cm)

77 ~10⁻³ - 10⁻² ~10⁻⁴ - 10⁻³ > 10³

4 ~10⁻² - 10⁻¹ ~10⁻⁵ - 10⁻⁴
Very High

(Insulating)

Electron Mobility

(cm²/Vs)
77 > 1 x 10⁵[1] ~10³ - 10⁴ ~10² - 10³

4 > 1 x 10⁶[2] ~10⁴ - 10⁵ Low

Table 2: Thermoelectric Properties
Property

Temperature
(K)

HgTe PbSe CdTe

Seebeck

Coefficient

(μV/K)

77
Variable (can be

n- or p-type)

-50 to -150 (n-

type)
Low

4 Small Small Very Low

Thermal

Conductivity

(W/m·K)

77 ~2 - 5 ~3 - 6 ~6 - 8

4 ~1 - 3

~10 - 20

(dominated by

phonons)

~10 - 20
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Table 3: Optical Properties
Property

Temperature
(K)

HgTe PbSe CdTe

Band Gap (eV) 77

~0.0 (Semimetal)

to small gap

(topological

insulator)

~0.22 ~1.58

4

~0.0 (Semimetal)

to small gap

(topological

insulator)

~0.17 ~1.6

Optical

Absorption Edge

(μm)

77
Far-infrared (>15

µm)
~5.6 ~0.78

4
Far-infrared (>15

µm)
~7.3 ~0.77

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of

findings.

Four-Probe Resistivity and Hall Effect Measurement
This technique is fundamental for determining electrical resistivity and electron mobility.

Objective: To measure the temperature-dependent electrical resistivity and Hall voltage to

calculate carrier concentration and mobility.

Apparatus:

Cryostat with temperature controller (e.g., liquid helium or closed-cycle refrigerator).

Sample holder with electrical contacts in a van der Pauw or Hall bar configuration.
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High-precision voltmeter and a constant current source.

Superconducting magnet for Hall measurements.

Procedure:

The sample is mounted on the sample holder, and electrical contacts are made using indium

solder or wire bonding.

The sample holder is placed inside the cryostat, which is then evacuated to a high vacuum.

The sample is cooled to the lowest desired temperature (e.g., 4 K).

For resistivity measurements, a known DC current is passed through two contacts, and the

voltage drop across the other two contacts is measured. The resistivity is calculated based

on the sample geometry.

For Hall effect measurements, a magnetic field is applied perpendicular to the sample

surface. The Hall voltage, which develops transverse to the current direction, is measured.

Measurements are taken at various temperatures as the sample is slowly warmed up.

Experimental Setup

Measurement Process

Data Analysis

Cryostat

Sample with Contacts
VoltmeterV_xx, V_xy

Superconducting Magnet
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I
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Workflow for Four-Probe Resistivity and Hall Effect Measurement.
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Seebeck Coefficient Measurement
The Seebeck coefficient is a direct measure of the thermoelectric voltage generated by a

temperature gradient across the material.

Objective: To measure the Seebeck coefficient as a function of temperature.

Apparatus:

Cryostat with a sample stage that allows for a controlled temperature gradient.

Two thermometers (e.g., calibrated diodes or resistance thermometers).

A heater to create a temperature difference.

High-impedance voltmeter.

Procedure:

The sample is mounted between two copper blocks on the sample stage.

Thermometers are attached to each end of the sample to measure the temperature

difference (ΔT).

A small heater on one of the copper blocks is used to generate a stable temperature gradient

across the sample.

The thermoelectric voltage (ΔV) generated across the sample is measured using a high-

impedance voltmeter.

The Seebeck coefficient (S) is calculated as S = -ΔV/ΔT.

Measurements are repeated at different base temperatures.
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Sample Environment

Measurement Circuit
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Band Structure Evolution in HgTe

Resulting Properties

Normal Band Structure
(e.g., CdTe)

Inverted Band Structure
(Bulk HgTe)

Strong Spin-Orbit Coupling

Topological Insulator State

Strain or Quantum Confinement
(opens a bulk gap)

Insulating Bulk Conducting Edge/Surface States

Quantum Spin Hall Effect

Topologically Protected
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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